molecular formula C18H15NO4 B12178102 4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione

4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione

Cat. No.: B12178102
M. Wt: 309.3 g/mol
InChI Key: RXLWZKAZTYFGAV-UHFFFAOYSA-N
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Description

4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione is a complex organic compound that belongs to the class of pyranoquinolones. These compounds are known for their diverse biological activities and are often found in natural products with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione typically involves acid-catalyzed tandem reactions. One common method includes the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence . The reaction conditions often involve the use of catalysts such as Yb(OTf)3 in solvents like 1,2-dichloroethane (DCE) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinolone derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various quinolone derivatives, hydrogenated forms of the compound, and substituted pyranoquinolones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione involves its interaction with various molecular targets and pathways. It has been shown to inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production . These interactions contribute to its diverse biological activities, including its anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

10,10,12-trimethyl-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),11,13,15-pentaene-4,6,8-trione

InChI

InChI=1S/C18H15NO4/c1-9-8-18(2,3)19-15-10(9)5-4-6-11(15)16-14(17(19)22)12(20)7-13(21)23-16/h4-6,8H,7H2,1-3H3

InChI Key

RXLWZKAZTYFGAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C=CC=C13)C4=C(C2=O)C(=O)CC(=O)O4)(C)C

Origin of Product

United States

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